5-bromo-3-nitroquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

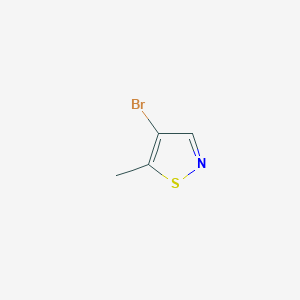

5-bromo-3-nitroquinolin-4-ol is a chemical compound with the CAS Number: 723283-90-7 . It has a molecular weight of 269.05 and is typically in powder form . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H, (H,11,13) . This compound has a complexity of 337, a rotatable bond count of 0, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 .Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . The compound has an XLogP3-AA value of 2.3, an exact mass of 267.94835, and a monoisotopic mass of 267.94835 .Safety and Hazards

Safety information for 5-bromo-3-nitroquinolin-4-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Mecanismo De Acción

Target of Action

Quinoline derivatives like nitroxoline have been found to inhibit type 2 methionine aminopeptidase (metap2) protein . MetAP2 is involved in angiogenesis, the formation of new blood vessels .

Mode of Action

It’s suggested that nitroxoline, a similar compound, inhibits metap2 protein, which is involved in angiogenesis . Its antibacterial activity may stem from the metal ion complexation vital for bacterial growth .

Biochemical Pathways

The inhibition of metap2 by nitroxoline, a similar compound, suggests that angiogenesis pathways could be affected .

Result of Action

The inhibition of metap2 by nitroxoline, a similar compound, suggests potential antitumor activity .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-3-nitroquinolin-4-ol involves the nitration of 5-bromo-4-hydroxyquinoline followed by reduction of the nitro group to an amino group and subsequent oxidation to a nitro group.", "Starting Materials": [ "5-bromo-4-hydroxyquinoline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium dithionite", "Hydrochloric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "5-bromo-4-hydroxyquinoline is nitrated with a mixture of nitric acid and sulfuric acid to yield 5-bromo-4-nitroquinoline.", "The nitro group is reduced to an amino group using sodium dithionite in the presence of hydrochloric acid.", "The amino group is oxidized back to a nitro group using hydrogen peroxide in the presence of sodium hydroxide to yield 5-bromo-3-nitroquinolin-4-ol." ] } | |

Número CAS |

723283-90-7 |

Fórmula molecular |

C9H5BrN2O3 |

Peso molecular |

269.05 g/mol |

Nombre IUPAC |

5-bromo-3-nitro-1H-quinolin-4-one |

InChI |

InChI=1S/C9H5BrN2O3/c10-5-2-1-3-6-8(5)9(13)7(4-11-6)12(14)15/h1-4H,(H,11,13) |

Clave InChI |

NWRGJCHLYXOMGU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC2=C(C(=C1)Br)C(=O)C(=CN2)[N+](=O)[O-] |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.